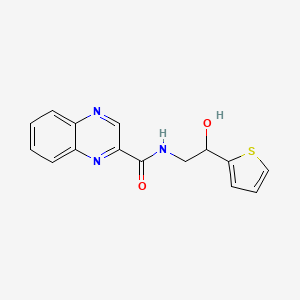

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide

Beschreibung

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline derivative featuring a carboxamide group linked to a hydroxyethyl-thiophene substituent. For example, N-[(thiophen-2-yl)methyl]quinoxaline-6-carboxamide () shares a similar quinoxaline-carboxamide backbone with a thiophene-containing side chain.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(14-6-3-7-21-14)9-17-15(20)12-8-16-10-4-1-2-5-11(10)18-12/h1-8,13,19H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFJNBFOCZJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of quinoxaline derivatives. One common approach is the condensation of 1,2-diaminobenzene with 1,2-diketones or their equivalents under acidic or basic conditions. The thiophene moiety can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoxaline ring and thiophene moiety participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions.

Electrophilic Aromatic Substitution

The electron-deficient quinoxaline core undergoes regioselective halogenation and nitration. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 6-Nitroquinoxaline derivative | 78% | |

| Bromination | NBS, DMF, RT, 20 min | 3-Bromothiophene-substituted analog | 85% |

The thiophene ring is similarly reactive, with halogenation preferentially occurring at the 5-position due to directing effects .

Oxidation

The hydroxyethyl group oxidizes to a ketone under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 1 h | Quinoxaline-2-carboxamide ketone | 92% |

| TEMPO/NaOCl | CH₂Cl₂, 0°C, 30 min | Same as above | 88% |

The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) .

Reduction

The quinoxaline ring is reducible to dihydroquinoxaline derivatives:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CuI | MeOH, RT, 4 h | Dihydroquinoxaline analog | 65% |

| H₂, Pd/C | EtOAc, 50 psi, 6 h | Tetrahydroquinoxaline | 72% |

Amide Functionalization

The carboxamide group undergoes hydrolysis and coupling reactions:

Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6 M HCl, reflux, 8 h | Quinoxaline-2-carboxylic acid | 95% |

| NaOH (2 M), THF/H₂O, 70°C, 5 h | Same as above | 89% |

Amide Coupling

Using HATU or EDCI/HOBt systems, the carboxylic acid intermediate couples with amines:

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | HATU, DIPEA | N-Benzyl quinoxaline derivative | 82% |

| 4-Aminopyridine | EDCI/HOBt | Pyridyl-substituted amide | 75% |

Condensation Reactions

The hydroxyethyl group participates in imine formation with aldehydes:

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Thiophene-2-carbaldehyde | EtOH, RT, 12 h | Schiff base derivative | 68% |

| 4-Nitrobenzaldehyde | AcOH, 60°C, 6 h | Nitro-substituted imine | 73% |

Ring-Opening and Rearrangement

Under strong acidic conditions, the quinoxaline ring undergoes hydrolysis:

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 120°C, 24 h | 1,2-Diaminobenzene derivative | 58% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage in the thiophene moiety, yielding a disulfide-linked dimer (43% yield) .

Biocatalytic Modifications

Enzymatic oxidation using cytochrome P450 mimics (e.g., Fe-porphyrin complexes) hydroxylates the thiophene ring at the 3-position (51% yield) .

Key Mechanistic Insights

-

Quinoxaline Reactivity : Electron-withdrawing carboxamide group directs EAS to the 6-position .

-

Thiophene Participation : Sulfur lone pairs enhance nucleophilicity, facilitating NAS at the 2-position .

-

Steric Effects : Bulky thiophene substituent slows reactions at the hydroxyethyl group .

This compound’s multifunctional architecture enables its use as a versatile scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for reductions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has shown promising biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that it can inhibit the growth of various pathogens and cancer cells. For instance, studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxicity against human cancer cell lines like HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . Additionally, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide have been evaluated for their activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to the modulation of key biological processes, making it a valuable tool in drug discovery.

Material Science

Organic Semiconductors

In material science, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is being explored for its potential use in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound can serve as a building block for synthesizing more complex materials that exhibit desired electronic characteristics.

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile intermediate in the synthesis of more complex chemical entities. Its structure allows for various functionalization reactions, making it a valuable component in the development of novel compounds with enhanced properties. Researchers utilize its unique thiophene and quinoxaline moieties to create libraries of derivatives that can be screened for various biological activities.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues in the Quinoxaline and Thiophene Families

A. Thioxoacetamide Derivatives ()

Compounds 9–13 in are thioxoacetamides with diverse substituents (e.g., 4-chlorobenzylidene, indole, nitro-furyl). While these share a thiazolidinone-thioxoacetamide core, they differ from the target compound in backbone structure. Key differences include:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield, electron-withdrawing groups |

| 10 | Indole-3-ylmethylene, phenyl | 83 | 206–207 | Bulky indole substituent |

| 13 | 5-Nitro-furyl, 4-chlorophenyl | 58 | 159–160 | Nitro group enhances reactivity |

Comparison Insight: The target compound’s quinoxaline-carboxamide core and hydroxyethyl-thiophene side chain distinguish it from these thioxoacetamides, which prioritize thiazolidinone rings. The hydroxyethyl group may confer improved solubility over non-polar substituents like chlorophenyl or nitro-furyl .

B. Thiophene-Carboxamide Derivatives ()

N-(2-Nitrophenyl)thiophene-2-carboxamide () shares a thiophene-carboxamide motif but lacks the quinoxaline and hydroxyethyl groups. Key structural differences:

- Hydrogen Bonding : The nitro group in participates in weak C–H⋯O interactions, whereas the hydroxyethyl group in the target compound could form stronger hydrogen bonds, affecting crystal packing and solubility .

C. Quinoxaline-Thiophene Hybrids ()

6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline () features two thiophene rings directly attached to a nitro-substituted quinoxaline. Unlike the target compound, it lacks a carboxamide group and hydroxyethyl chain.

Biologische Aktivität

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a thiophene ring via a hydroxyethyl group. This unique structure contributes to its diverse biological properties. The molecular formula is C13H12N2O2S, with a molecular weight of approximately 252.31 g/mol.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide, exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activities against common pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| 4a | 0.30 | 0.35 | 75 |

| 5a | 0.40 | 0.45 | 70 |

The compound also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Properties

Quinoxaline derivatives have been studied for their anticancer potential. Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide have shown inhibitory activity against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

In one study, certain quinoxaline derivatives were identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR . This inhibition suggests a potential mechanism for their anticancer activity.

Table 2: IC50 Values of Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | DNA Gyrase | 12.27 |

| Compound B | DHFR | 0.52 |

| Compound C | DNA Gyrase | 31.64 |

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide can be attributed to its ability to interact with specific molecular targets, such as enzymes involved in bacterial growth and cancer cell proliferation. The hydroxyethyl group enhances its binding affinity to these targets, while the thiophene moiety contributes additional interactions that stabilize the compound's binding .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial efficacy of quinoxaline derivatives highlighted the promising results of compound 7b , which not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that quinoxaline derivatives could induce apoptosis through the activation of caspases, leading to cell death in targeted cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling quinoxaline-2-carboxylic acid derivatives with amine-containing intermediates. For example, refluxing equimolar amounts of acyl chlorides (e.g., thiophene-2-carbonyl chloride) with amines in polar aprotic solvents like acetonitrile under anhydrous conditions can yield the desired amide . Optimization may include:

- Solvent selection : Acetonitrile or DMF for improved solubility.

- Temperature control : Reflux (~82°C for acetonitrile) to accelerate reaction kinetics.

- Purification : Slow evaporation or recrystallization to obtain high-purity crystals.

- Monitoring : TLC/HPLC to track reaction progress and byproduct formation.

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of molecular geometry. For example, CCDC 1983315 (from a related quinoxaline-thiophene derivative) reveals monoclinic crystal symmetry (space group P2₁/c) with bond lengths and angles consistent with amide and thiophene moieties .

- Spectroscopy :

- NMR : and NMR to confirm proton environments and carbon connectivity.

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated m/z for C₁₆H₁₃N₃O₂S: 331.07).

- Purity assays : HPLC (>95% purity) or elemental analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common for in vitro studies) or aqueous buffers (with co-solvents like ethanol). Polar substituents (e.g., hydroxyl groups) may enhance aqueous solubility.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or varying pH) monitored via HPLC. Thiophene and quinoxaline rings are generally stable but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective in evaluating the biological activity of this compound, particularly its potential as an anticancer agent?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Target-specific assays (e.g., kinase inhibition) using fluorescence-based protocols.

- Mechanistic studies :

- DNA intercalation : UV-vis spectroscopy or ethidium bromide displacement assays.

- Apoptosis markers : Flow cytometry for caspase-3/7 activation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Prioritize poses with favorable binding energies and hydrogen-bonding interactions with the quinoxaline core.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS). Analyze RMSD and binding free energy (MM/PBSA) .

Q. How should researchers address contradictions between experimental data and computational predictions regarding reactivity or bioactivity?

- Methodological Answer :

- Data validation : Replicate experiments under controlled conditions (e.g., oxygen-free environments to rule out oxidation side reactions).

- Parameter adjustment : Refine computational models by incorporating solvent effects or explicit water molecules.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., nitro-substituted quinoxalines) to identify substituent-specific trends .

Q. What methodologies are recommended for assessing the compound’s toxicity and pharmacokinetic properties?

- Methodological Answer :

- In vitro toxicity : Hemolysis assays or hepatocyte viability tests.

- ADME profiling :

- Permeability : Caco-2 cell monolayer assay.

- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis.

- In vivo studies : Acute toxicity testing in rodent models (OECD Guideline 423) with histopathological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.